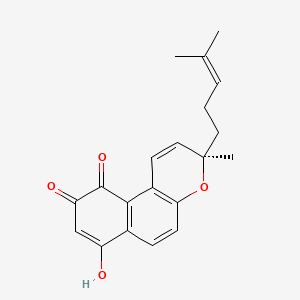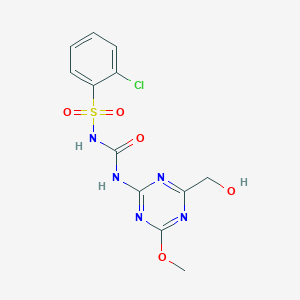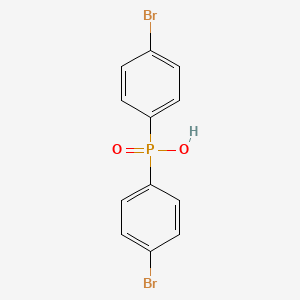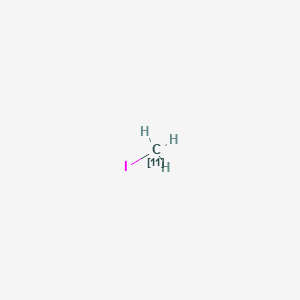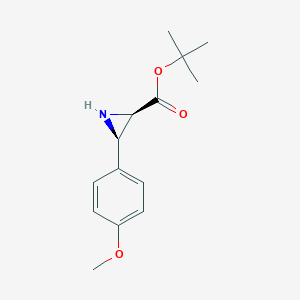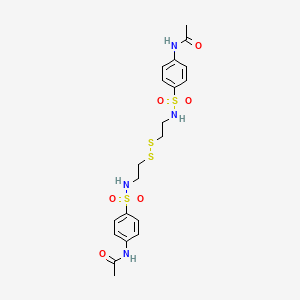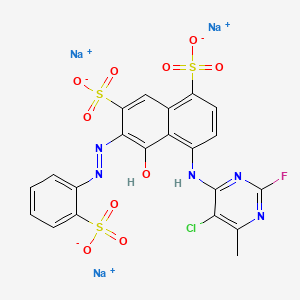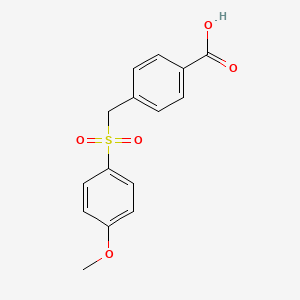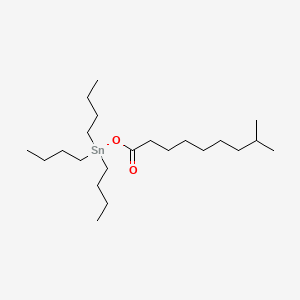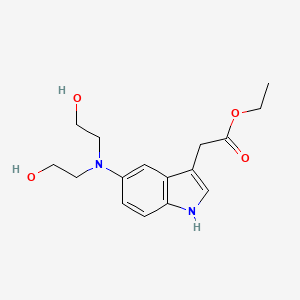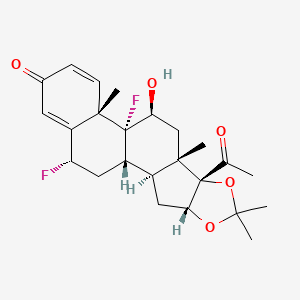
Parathiazine teoclate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parathiazine teoclate is a compound with the chemical formula C25H27ClN6O2S . It is a derivative of phenothiazine and is known for its applications in the pharmaceutical industry. The compound is characterized by its complex structure, which includes a phenothiazine core and a teoclate moiety .
Preparation Methods
The synthesis of parathiazine teoclate involves multiple steps, starting with the preparation of the phenothiazine core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The teoclate moiety is then introduced through a series of reactions involving chlorination and subsequent substitution reactions . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Parathiazine teoclate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Parathiazine teoclate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of parathiazine teoclate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Parathiazine teoclate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, this compound is unique due to the presence of the teoclate moiety, which imparts distinct chemical and pharmacological properties. Similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Properties
CAS No. |
34717-26-5 |
|---|---|
Molecular Formula |
C25H27ClN6O2S |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S.C7H7ClN4O2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-4,7-10H,5-6,11-14H2;1-2H3,(H,9,10) |
InChI Key |
YZSKPNOSWJZQRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


